Near-Complete Loss of Apoptotic Activity in ER-Positive MCF-7 Breast Cancer Cells Relative to Parent Mithramycin
Deoliosyl-3C-α-L-digitoxosyl-MTM (compound 2) induces only 3.9% apoptosis in MCF-7 cells at 15 μM, compared to 37.77% for the parent drug mithramycin under identical conditions [1]. This represents an approximately 10-fold reduction in apoptotic potency, establishing compound 2 as a near-inactive analog in ER+ breast cancer models [1].
| Evidence Dimension | Apoptosis induction (% TUNEL-positive cells) |
|---|---|
| Target Compound Data | 3.9% at 15 μM |
| Comparator Or Baseline | Mithramycin (MTM): 37.77% at 15 μM |
| Quantified Difference | ~89.7% reduction in apoptosis (3.9% vs 37.77%) |
| Conditions | MCF-7 human breast cancer cells (ER+), 15 μM treatment for 24 h, TUNEL assay |
Why This Matters
This near-complete loss of activity makes the compound an ideal negative control for establishing the assay window when screening for glycosylation-dependent apoptosis induction.
- [1] Baig I, Perez M, Braña AF, et al. Mithramycin Analogues Generated by Combinatorial Biosynthesis Show Improved Bioactivity. J Nat Prod. 2008;71(2):199-207. doi:10.1021/np0705763 View Source
